
Tiotropium bromide
Vue d'ensemble
Description
Spiriva, connu chimiquement sous le nom de bromure de tiotropium, est un bronchodilatateur à action prolongée principalement utilisé dans la prise en charge de la maladie pulmonaire obstructive chronique (MPOC) et de l'asthme . Il agit en relaxant les muscles des voies respiratoires, augmentant ainsi le flux d'air vers les poumons . Spiriva est disponible sous deux formes : Spiriva HandiHaler et Spiriva Respimat .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le bromure de tiotropium est synthétisé par un procédé chimique en plusieurs étapes. La synthèse commence par la préparation du composé intermédiaire, qui implique la réaction de la tropine avec le chlorure de thiophène-2-carbonyle. Cet intermédiaire est ensuite mis en réaction avec le bromure de méthyle pour produire le bromure de tiotropium .
Méthodes de production industrielle : Dans les milieux industriels, la production de bromure de tiotropium implique des réacteurs chimiques à grande échelle où les conditions réactionnelles, telles que la température, la pression et le pH, sont soigneusement contrôlées pour garantir un rendement élevé et une pureté élevée. Le produit final est ensuite purifié par cristallisation et filtration .
Types de réactions :
Oxydation : Le bromure de tiotropium peut subir des réactions d'oxydation, bien que celles-ci ne soient généralement pas pertinentes pour son activité pharmacologique.
Réduction : Les réactions de réduction ne sont généralement pas associées au bromure de tiotropium.
Substitution : Le composé peut subir des réactions de substitution, en particulier des substitutions nucléophiles, en raison de la présence de bromure.
Réactifs et conditions courants :
Oxydation : Des agents oxydants forts tels que le permanganate de potassium.
Substitution : Des nucléophiles tels que les ions hydroxyde peuvent remplacer l'ion bromure en conditions basiques.
Principaux produits :
Oxydation : Dérivés oxydés du tiotropium.
Substitution : Dérivés substitués du tiotropium où l'ion bromure est remplacé par un autre nucléophile.
4. Applications de la recherche scientifique
Chimie : Le bromure de tiotropium est étudié pour sa stabilité chimique et sa réactivité dans diverses conditions. Les chercheurs étudient ses interactions avec d'autres composés et son comportement dans différents solvants .
Biologie : En recherche biologique, le bromure de tiotropium est utilisé pour étudier ses effets sur les voies cellulaires et ses interactions avec les récepteurs muscariniques. Il sert de composé modèle pour comprendre la pharmacodynamique des agents anticholinergiques .
Médecine : Le bromure de tiotropium est largement utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des affections respiratoires telles que la MPOC et l'asthme. Il est également étudié pour ses avantages potentiels dans d'autres affections respiratoires .
Industrie : Dans l'industrie pharmaceutique, le bromure de tiotropium est un élément clé dans le développement de thérapies par inhalation. Sa formulation et ses mécanismes d'administration sont optimisés pour améliorer la conformité des patients et les résultats thérapeutiques .
5. Mécanisme d'action
Le bromure de tiotropium exerce ses effets en se liant de manière compétitive et réversible aux récepteurs muscariniques M3 du muscle lisse bronchique . Cela antagonise les effets cholinergiques de l'acétylcholine, conduisant à une relaxation du muscle lisse bronchique et à une bronchodilatation . La nature à action prolongée du composé est due à sa dissociation lente des récepteurs M3, ce qui procure une bronchodilatation prolongée .
Composés similaires :
Bromure d'ipratropium : Un autre bronchodilatateur anticholinergique utilisé pour des indications similaires mais avec une durée d'action plus courte.
Bromure d'aclidinium : Un antagoniste muscarinique à action prolongée ayant un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Glycopyrrolate : Utilisé en association avec d'autres bronchodilatateurs pour le traitement de la MPOC.
Unicité : Le bromure de tiotropium est unique en raison de sa longue durée d'action, qui permet une administration une fois par jour. Cela améliore l'observance du traitement par rapport aux bronchodilatateurs à action plus courte . De plus, sa grande sélectivité pour les récepteurs M3 minimise les effets secondaires associés aux agents anticholinergiques non sélectifs .
Applications De Recherche Scientifique
Chemistry: Tiotropium bromide is studied for its chemical stability and reactivity under various conditions. Researchers investigate its interactions with other compounds and its behavior in different solvents .
Biology: In biological research, this compound is used to study its effects on cellular pathways and its interactions with muscarinic receptors. It serves as a model compound for understanding the pharmacodynamics of anticholinergic agents .
Medicine: this compound is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions such as COPD and asthma. It is also studied for its potential benefits in other respiratory disorders .
Industry: In the pharmaceutical industry, this compound is a key component in the development of inhalation therapies. Its formulation and delivery mechanisms are optimized to enhance patient compliance and therapeutic outcomes .
Mécanisme D'action
Tiotropium bromide exerts its effects by competitively and reversibly binding to the M3 muscarinic receptors in the bronchial smooth muscle . This antagonizes the cholinergic effects of acetylcholine, leading to relaxation of the bronchial smooth muscle and bronchodilation . The compound’s long-acting nature is due to its slow dissociation from the M3 receptors, providing prolonged bronchodilation .
Comparaison Avec Des Composés Similaires
Ipratropium bromide: Another anticholinergic bronchodilator used for similar indications but with a shorter duration of action.
Aclidinium bromide: A long-acting muscarinic antagonist with a similar mechanism of action but different pharmacokinetic properties.
Glycopyrrolate: Used in combination with other bronchodilators for the treatment of COPD.
Uniqueness: Tiotropium bromide is unique due to its long duration of action, which allows for once-daily dosing. This improves patient adherence compared to shorter-acting bronchodilators . Additionally, its high selectivity for M3 receptors minimizes side effects associated with non-selective anticholinergic agents .
Activité Biologique
Tiotropium bromide is a potent muscarinic receptor antagonist primarily used as a once-daily inhaled bronchodilator for the management of chronic obstructive pulmonary disease (COPD). This article examines its biological activity, including mechanisms of action, clinical efficacy, and safety profile, supported by data tables and research findings.
Tiotropium exerts its therapeutic effects by selectively blocking muscarinic acetylcholine receptors (mAChRs) in the airway smooth muscle. Its primary action is on the M1 and M3 receptors, which mediate bronchoconstriction. By inhibiting these receptors, tiotropium induces smooth muscle relaxation and bronchodilation , leading to improved airflow in patients with obstructive airway diseases.
- Binding Affinity : Tiotropium has a high affinity for mAChRs, being approximately 10 times more potent than ipratropium bromide. It dissociates more slowly from M1 and M3 receptors compared to M2 receptors, contributing to its prolonged duration of action .
Clinical Efficacy
Numerous clinical trials have demonstrated the efficacy of tiotropium in improving lung function and reducing COPD exacerbations. Below is a summary of key findings from significant studies:
Case Studies
-
Case Study on COPD Management :
A patient with moderate to severe COPD was treated with tiotropium for six months. Results showed a significant reduction in exacerbation frequency from 2.5 per year to 0.5 per year and an improvement in the St George's Respiratory Questionnaire score by 8 units, indicating better health status . -
Asthma Subgroup Analysis :
In a study focusing on asthmatic patients with specific genetic markers (Arg/Arg genotype for β2-adrenergic receptor), tiotropium was effective in reducing symptoms and improving lung function, suggesting its potential use beyond COPD .
Safety Profile
The safety profile of tiotropium has been extensively evaluated in clinical trials. The most common side effects include:
- Dry Mouth : Reported incidence is higher compared to placebo (16% vs. 2.7%) but generally well tolerated.
- Cardiovascular Events : Some studies suggest a potential increase in cardiovascular mortality compared to other treatments; however, overall risk remains low .
Pharmacokinetics
Tiotropium demonstrates unique pharmacokinetic properties:
Propriétés
IUPAC Name |
[(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22NO4S2.BrH/c1-20(2)12-9-11(10-13(20)17-16(12)24-17)23-18(21)19(22,14-5-3-7-25-14)15-6-4-8-26-15;/h3-8,11-13,16-17,22H,9-10H2,1-2H3;1H/q+1;/p-1/t11?,12-,13+,16-,17+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHNAVOVODVIMG-RGECMCKFSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044214 | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136310-93-5 | |
Record name | Tiotropium bromide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136310935 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiotropium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2044214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1α,2β,4β,5α,7β)-7-[(2-Hydroxy-2,2-di-2-thienylacetyl)oxy]-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIOTROPIUM BROMIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX112XZP0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tiotropium bromide is a long-acting muscarinic antagonist, meaning it blocks the action of acetylcholine at muscarinic receptors. It demonstrates high affinity for M1 and M3 muscarinic receptor subtypes, with a higher selectivity for M3 receptors. [] By blocking M3 receptors in the airways, this compound inhibits bronchoconstriction, leading to bronchodilation and improved airflow. [] This bronchodilatory effect translates into improvements in lung function parameters like FEV1 (forced expiratory volume in one second) and FVC (forced vital capacity). [, , , , ]
A: Unfortunately, the provided research papers do not specify the molecular formula or weight of this compound. For detailed structural information, it is recommended to consult resources like PubChem or DrugBank. Some papers mention the existence of different crystalline forms of this compound and their characterization. One paper describes the crystalline form of this compound and provides its powder X-ray diffractogram, DSC spectrum, TGA spectrum, FT-IR, and FT-Raman spectrum. [] Another paper discusses the crystalline this compound monohydrate, its preparation process, and its potential for use in medicinal products. []
ANone: The provided research focuses mainly on the therapeutic applications of this compound and does not delve into its material compatibility or stability under various conditions beyond its formulation in inhalable powders. Further research or resources specific to material science would be needed to address these aspects.
A: The available research does not indicate any catalytic properties associated with this compound. Its primary mechanism of action revolves around its antagonism of muscarinic receptors, specifically M3 receptors, leading to bronchodilation. []
ANone: None of the provided research articles utilize computational chemistry or modeling techniques to study this compound. Further research exploring these methodologies could potentially provide valuable insights into the drug's interactions with its target, its pharmacokinetic properties, and potential for structural modifications to enhance its therapeutic profile.
A: The provided research mainly focuses on this compound's efficacy and safety in various formulations, including dry powder inhalers. [, , , ] While specific stability data is limited in these papers, the successful development and utilization of dry powder inhaler formulations suggest strategies to ensure its stability within these delivery systems. One study mentions that this compound is typically formulated with lactose as an excipient in these inhalers. [] This formulation approach facilitates efficient drug delivery to the lungs while minimizing systemic exposure and side effects. [] Further research and resources dedicated to pharmaceutical formulation and stability would be needed for a comprehensive understanding of this aspect.
A: this compound, as a quaternary ammonium compound, exhibits limited systemic absorption following inhalation, contributing to its long duration of action and reduced risk of systemic side effects. [, ] Following inhalation, a significant portion of the drug is deposited in the lungs, where it binds to muscarinic receptors in the airways. [] The limited systemic absorption also suggests a low potential for drug interactions involving metabolic enzymes. [] The fraction of the drug that does reach systemic circulation is primarily eliminated unchanged in the urine. []
A: Numerous studies have investigated the efficacy of this compound in vitro and in vivo. In vitro studies have shown that this compound effectively inhibits human monocyte chemotaxis, a key process in inflammation. [] Additionally, this compound has been found to attenuate respiratory syncytial virus (RSV) replication in epithelial cells, suggesting a potential protective effect against RSV-induced exacerbations in COPD patients. []
ANone: As the focus is on the scientific aspects of this compound, detailed information regarding side effects, drug interactions, or contraindications will not be provided. It's important to consult with a healthcare professional for personalized medical advice.
A: this compound is primarily administered via inhalation using a dry powder inhaler. [] This route of administration allows for direct delivery to the lungs, targeting the site of action in the airways and minimizing systemic exposure. [] The use of a dry powder formulation further enhances drug deposition in the lungs, improving its therapeutic efficacy. []
ANone: While some studies have explored inflammatory markers in COPD, the research provided does not pinpoint specific biomarkers directly linked to this compound efficacy, treatment response monitoring, or adverse effect prediction. Investigating potential biomarkers could be a valuable avenue for personalized medicine approaches.
ANone: Several analytical techniques have been employed in the research to analyze this compound. These include:
- High-performance liquid chromatography (HPLC): HPLC, particularly reverse-phase HPLC (RP-HPLC), is widely used to determine the related substances in this compound crude drug and the content of the main component in this compound dry powder inhalation. [, ]
- Enzyme-linked immunosorbent assay (ELISA): ELISA is used to measure the levels of various biomarkers and inflammatory mediators in biological samples, providing insights into the drug's effects on inflammatory pathways. [, , ]
ANone: The provided research focuses on the clinical and pharmacological aspects of this compound, and does not cover environmental impact, dissolution/solubility, alternatives, or other aspects related to its manufacturing, disposal, or lifecycle assessment. Further research focusing on these specific areas would be required for a comprehensive understanding.
ANone: this compound represents a significant advancement in COPD therapy. Its development stemmed from the need for long-acting bronchodilators to provide sustained relief from symptoms and improve lung function in individuals with COPD. Key milestones include:
- Establishment as a cornerstone therapy: It has become a cornerstone medication for managing COPD, with numerous clinical trials demonstrating its efficacy and safety profile. [, ]
ANone: this compound research benefits from collaborations among various scientific disciplines, including:
- Respiratory medicine: Pulmonologists and respiratory therapists play a crucial role in conducting clinical trials, evaluating the drug's efficacy in real-world settings, and optimizing treatment strategies for COPD patients. [, , ]
- Pharmacology and pharmaceutical sciences: Scientists in these fields contribute to understanding the drug's mechanism of action, pharmacokinetic properties, formulation development, and analytical method development for its characterization. [, , , ]
- Immunology and cell biology: Researchers in these areas investigate the potential anti-inflammatory effects of this compound and its impact on immune cells involved in the pathogenesis of COPD. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.